molecular formula C31H45N7O7 B1217282 Boc-val-pro-arg-mca CAS No. 65147-04-8

Boc-val-pro-arg-mca

Cat. No. B1217282
CAS RN: 65147-04-8
M. Wt: 627.7 g/mol
InChI Key: JEOIUGLPMJAHBL-HWBMXIPRSA-N
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Description

Synthesis Analysis

The synthesis of peptides similar to "Boc-val-pro-arg-mca" often involves strategic methods like the azlactone method in solution phase, which is a technique used for the synthesis of dehydropeptides and other complex peptides. For instance, the dehydropeptide Boc-L-Val-delta Phe-L-Val-OC H3 was synthesized using this method, highlighting the approach's versatility in peptide synthesis (Mitra et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of synthesized peptides reveals critical information about their conformation and stability. The crystal structure determination of peptides shows how specific sequences and modifications influence their overall shape. For example, the peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3, synthesized via the azlactone method, demonstrates a unique conformation stabilized by intramolecular hydrogen bonds, showcasing the detailed molecular architecture of such compounds (Dey et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of peptides like "Boc-val-pro-arg-mca" are pivotal for understanding their reactivity and potential applications. The study of specific substrates for enzymes such as alpha-thrombin, factor Xa, and kallikreins provides insights into the peptide's specificity and reactivity, as observed with peptides containing arginine-MCA as the carboxyl-terminus (Morita et al., 1977).

Physical Properties Analysis

The physical properties of peptides, including solubility and aggregation behavior, are crucial for their practical applications. Enhancements in solubility and the prevention of aggregation by covalent attachment to solvent-swollen cross-linked resin supports illustrate the manipulation of physical properties for specific applications, as demonstrated in the synthesis of the elastin-derived sequence Pro-Gly-Val-Gly-Val (Dang et al., 2015).

Chemical Properties Analysis

Analyzing the chemical properties of peptides like "Boc-val-pro-arg-mca" involves understanding their stability, reactivity, and interaction with other molecules. The design of peptides with specific structural motifs, such as α, β-dehydro-phenylalanine residues, influences their chemical behavior, demonstrating the intricate relationship between peptide structure and function (Mitra et al., 1997).

Scientific Research Applications

Enzyme Activity in Fertilization

Boc-val-pro-arg-mca has been used to study protease activity in sperm extracts of the solitary ascidian, Halocynthia roretzi. It revealed the presence of an enzyme with features similar to mammalian acrosin, which plays a role in the fertilization process of ascidian eggs (Sawada et al., 1982).

Specificity for Enzymes in Biochemistry

This compound has been used in biochemical research for the specific identification of enzyme activity. For example, it has been identified as a specific substrate for alpha-thrombin, among other enzymes, in various studies. This specificity helps in understanding the functional mechanisms of these enzymes (Morita et al., 1977).

Studying Anterograde Axonal Transport

In neurological research, Boc-val-pro-arg-mca has been utilized to study anterograde axonal transport in rat sciatic nerves. It helped in understanding the enzyme's involvement in post-translational processing of precursor proteins, although the exact role in precursor processing remains speculative (Imaizumi et al., 2000).

Cancer Research and Inhibitor Studies

This compound has also been significant in cancer research, particularly in studying the effects of protease inhibitors on cancer progression. In oral carcinogenesis studies, Boc-val-pro-arg-mca was used to measure protease activity, which was found to be elevated in tumorous tissues. This has implications for understanding the molecular mechanisms of cancer progression and the potential therapeutic role of protease inhibitors (Messadi et al., 1986).

Prohormone Processing Research

In the study of prohormone-processing proteases, Boc-val-pro-arg-mca has been employed to monitor proteolytic activities. This has been particularly useful in the study of enzymes like PC1/3 and PC2 in the processing of precursors of various neuropeptides (Azaryan et al., 1995).

Application in Thromboplastin Assay

Boc-val-pro-arg-mca has been used in the development of a sensitive and quantitative amidolytic assay for thromboplastin, a tissue factor. This application is significant in medical diagnostics and research involving blood coagulation (Nakamura, 1985).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSAUPKTFJBLO-HWBMXIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Pro-Arg-4-methylcoumaryl-7-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
M Ohkubo, K Osatomi, K Hara, T Ishihara… - … and Physiology Part B …, 2005 - Elsevier
… The enzyme was most active against Boc–Phe–Ser–Arg–MCA at pH 7.0 and 50 C, and preferentially hydrolyzed Boc–Val–Pro–Arg–MCA and Boc–Asp–Pro–Arg–MCA. Unlike other …
Number of citations: 20 www.sciencedirect.com
T Morita, H Kato, S Iwanaga, K Takada… - The Journal of …, 1977 - academic.oup.com
… Of these peptides, the following were found to be specific substrates for individual enzymes: Boc-Val-Pro-Arg-MCA for a-thrombin, Boc-Ile-Glu-Gly-Arg-MCA, and Boc-Ser-Gly-Arg-MCA …
Number of citations: 520 academic.oup.com
MJ Cao, K Osatomi, H Pangkey, K Hara… - … and Physiology Part B …, 1999 - Elsevier
… of K m values, Boc-Val-Pro-Arg-MCA showed the highest … Based on the comparison of K m values, Boc-Val-Pro-Arg-MCA … was lower than these of Boc-Val-Pro-Arg-MCA and Boc-Asp(…
Number of citations: 28 www.sciencedirect.com
XS Wan, FL Meyskens Jr, WB Armstrong… - … Biomarkers & Prevention, 1999 - AACR
… of the protease activity involved in Boc-Val-Pro-Arg-MCA substrate hydrolysis and to study the … In the present study, the Boc-Val-Pro-Arg-MCA hydrolyzing activity in human oral mucosal …
Number of citations: 40 aacrjournals.org
C Kawabata, E Ichishima - … and Physiology Part B: Biochemistry and …, 1997 - Elsevier
A new cysteine proteinase, salmon miltpain, was isolated and purified from the milt of chum salmon (Oncorhynchus keta). Native molecular mass was estimated as 67,000 by gel …
Number of citations: 12 www.sciencedirect.com
M Ohkubo, K Osatomi, K Hara, Y Nozaki… - Fisheries …, 2004 - jstage.jst.go.jp
… The enzyme preferentially hydrolyzed Boc-Phe-Ser-Arg-MCA and Boc-Val-Pro-Arg-MCA, which contain an arginine residue at P1 position, and considerably hydrolyzed Boc-Val-Leu-…
Number of citations: 11 www.jstage.jst.go.jp
N Fukusen, Y Aoki - The journal of biochemistry, 1996 - academic.oup.com
Novel trypsin-like serine proteases (mouse trypsin-type serine proteases 1 and 2 [MTSP-1 and -2]) were purified to homogeneity from mouse spleen. Each protease consisted of a …
Number of citations: 7 academic.oup.com
S Iwanaga, T Morita, H Kato, T Harada… - Kinins—II: Biochemistry …, 1979 - Springer
… However, the hydrolytic rates of this substrate by these proteinases were relatively slow, comparing with that of the specific substrate (Boc-Val-Pro-Arg-MCA) for a-thrombin. Thus, further …
Number of citations: 41 link.springer.com
T HIRAO, K TAKAHASHI - The Journal of Biochemistry, 1984 - academic.oup.com
A calcium-activated neutral protease was purified from Japanese monkey brain by ammonium sulfate fractionation and sequential column chromatographies monitored by assay of …
Number of citations: 54 academic.oup.com
K Osatomi, H Sasai, M Cao, K Hara… - … and Physiology Part B …, 1997 - Elsevier
… Boc-Phe-Ser-Arg-MCA and Boc-Val-Pro-Arg-MCA. But such an active fraction, having almost … As shown in Table 2, Boc-Val-Pro-Arg-MCA (relative activity: 103) is a suitable substrate for …
Number of citations: 103 www.sciencedirect.com

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